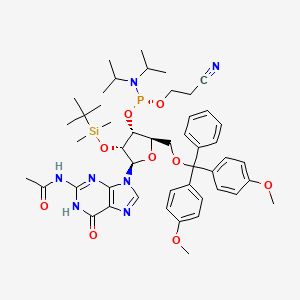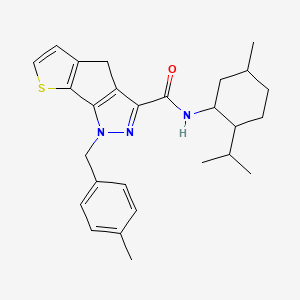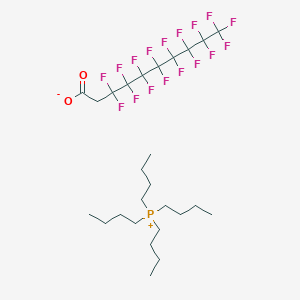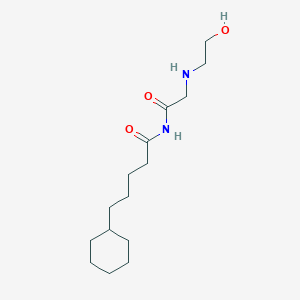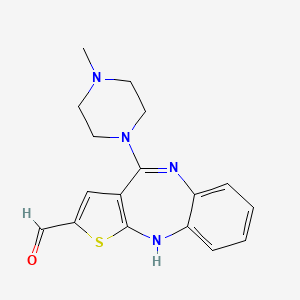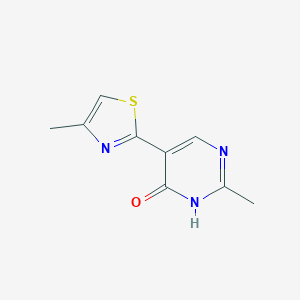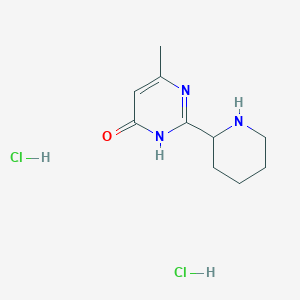
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Vue d'ensemble
Description
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride, also known as 6MP-PP, is a synthetic compound used in a variety of scientific research applications. 6MP-PP is a small organic molecule with a molecular weight of 285.82 g/mol. It is a chiral molecule, meaning that it has two different enantiomers, or mirror images of the same molecule. 6MP-PP has been used in the fields of medicinal chemistry, drug discovery, and biochemistry to study the structure and function of proteins and other biological molecules.
Applications De Recherche Scientifique
Structural and Electronic Properties
The crystal structures of compounds closely related to "6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride" have been extensively studied to understand their structural and electronic properties. For instance, compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and others have been analyzed using single-crystal X-ray diffraction. These studies reveal the influence of ortho-substitution on the inclination of the phenyl ring concerning the middle heterocycle, highlighting a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This delocalization results in a critical orientation for the piperidine-like group, with these structural assumptions being confirmed and quantified through ab initio molecular-orbital calculations (Georges, Vercauteren, Evrard, & Durant, 1989).
Antiproliferative and Anticancer Activities
Some derivatives of pyrimidin-4-ol, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and tested for their antiproliferative effects against human cancer cell lines. These compounds exhibit varying degrees of antiproliferative activity, with certain derivatives showing significant potential as anticancer agents. This suggests the importance of further research to explore the therapeutic potential of these compounds (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-Angiogenic and DNA Cleavage Studies
Derivatives of pyrimidin-4-ol have also been evaluated for their anti-angiogenic properties and DNA cleavage activities. Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, for example, have demonstrated significant anti-angiogenic and DNA cleavage activities in vitro. These findings indicate the potential of these compounds as anticancer agents, particularly through mechanisms involving anti-angiogenesis and direct interaction with DNA (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Propriétés
IUPAC Name |
4-methyl-2-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZKWOUFHKELJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



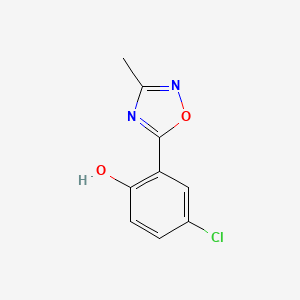
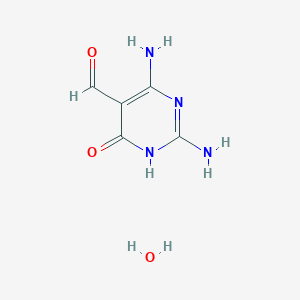
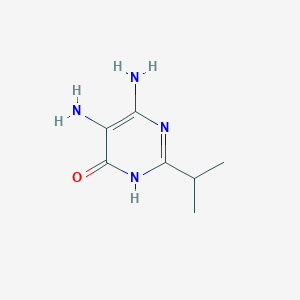
![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)
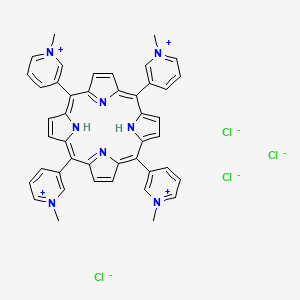
![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)
